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Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 3-
Cyclohexene-1,1-dimethanol (CAS No: 2160-94-3), a versatile bifunctional molecule with

applications in polymer chemistry and as a synthetic intermediate. While detailed,

experimentally-derived ¹H and ¹³C NMR spectral data are not readily available in public

databases, this document outlines the expected spectral characteristics based on the

compound's structure and provides a standardized protocol for acquiring such data.

Molecular Structure and Expected NMR Spectral
Features
3-Cyclohexene-1,1-dimethanol possesses a cyclohexene ring functionalized with two

hydroxymethyl groups at the C1 position. This structure gives rise to a unique set of signals in

its NMR spectra, which are invaluable for its identification and characterization.

Figure 1. Chemical structure of 3-Cyclohexene-1,1-dimethanol.

¹H and ¹³C NMR Spectral Data
Precise, experimentally verified ¹H and ¹³C NMR data for 3-Cyclohexene-1,1-dimethanol are

not available in the public domain at the time of this report. The following tables are provided as

a template for data presentation upon experimental acquisition.
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Table 1: ¹H NMR Spectral Data of 3-Cyclohexene-1,1-dimethanol

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available

Olefinic Protons

(H3, H4)

Data not

available

Methylene

Protons (-

CH₂OH)

Data not

available

Allylic Protons

(H2, H5)

Data not

available

Aliphatic Protons

(H6)

Data not

available

Hydroxyl Protons

(-OH)

Table 2: ¹³C NMR Spectral Data of 3-Cyclohexene-1,1-dimethanol

Chemical Shift (δ) ppm Assignment

Data not available Quaternary Carbon (C1)

Data not available Olefinic Carbons (C3, C4)

Data not available Methylene Carbons (-CH₂OH)

Data not available Allylic Carbons (C2, C5)

Data not available Aliphatic Carbon (C6)

Experimental Protocol for NMR Data Acquisition
The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR

spectra of 3-Cyclohexene-1,1-dimethanol.
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1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Cyclohexene-1,1-dimethanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds.

Temperature: 298 K (25 °C).

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Acquisition Parameters:

Spectral Width: ~12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-32.

Processing:

Apply Fourier transformation.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate all signals.
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3. ¹³C NMR Spectroscopy:

Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K (25 °C).

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: ~220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Processing:

Apply Fourier transformation.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and assignment of the NMR

spectra of 3-Cyclohexene-1,1-dimethanol.
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Figure 2. Logical workflow for NMR spectral analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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